Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium
Description
Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium is an ionic liquid (IL) belonging to the imidazolium family. The cation consists of a 1-methyl-3-propyl-substituted imidazolium ring, paired with a methanesulfonate (mesylate) anion. Ionic liquids of this class are characterized by low melting points, high thermal stability, and tunable physicochemical properties, making them valuable in applications such as green solvents, electrolytes, and catalysts .
The propyl substituent on the cation enhances hydrophobicity compared to shorter alkyl chains (e.g., methyl or ethyl), while the methanesulfonate anion contributes to moderate polarity and hydrogen-bonding capacity. This combination balances solubility in polar and nonpolar media, a critical feature for industrial applications .
Properties
Molecular Formula |
C8H18N2O3S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C7H14N2.CH4O3S/c1-3-4-9-6-5-8(2)7-9;1-5(2,3)4/h5-6H,3-4,7H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
GPJMFSUXLZGWOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C[NH+](C=C1)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of methanesulfonate salts of substituted imidazolium cations typically involves two key steps:
Preparation of 1-Methyl-3-Propyl-1,2-Dihydroimidazol-1-ium Cation
The imidazolium cation with methyl and propyl substitutions can be synthesized by alkylation of imidazole or dihydroimidazole derivatives.
- Alkylation of 1-methyl-1,2-dihydroimidazole with a propyl halide (e.g., propyl bromide or propyl chloride) under reflux in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) yields the 1-methyl-3-propyl-1,2-dihydroimidazolium halide salt.
- The reaction is typically monitored by thin-layer chromatography (TLC) and purified by recrystallization or chromatography.
Formation of Methanesulfonate Salt
Two main approaches are documented for converting the imidazolium halide salt into the methanesulfonate salt:
Direct Acid Exchange with Methanesulfonic Acid
- The imidazolium halide salt is treated with an excess of methanesulfonic acid (CH3SO3H) in an appropriate solvent such as methanol or dichloromethane at room temperature or slightly elevated temperatures (e.g., 25–50°C).
- The acid-base reaction leads to the precipitation of the methanesulfonate salt or allows its isolation after solvent removal and purification.
- This method is straightforward and yields high purity salts suitable for further applications.
Metathesis Reaction Using Methanesulfonate Salts
- The imidazolium halide salt is reacted with a soluble methanesulfonate salt of a suitable cation (e.g., sodium methanesulfonate or silver methanesulfonate) in an aqueous or organic solvent.
- The halide ion is replaced by the methanesulfonate anion via ion exchange, often facilitated by precipitation of the halide salt (e.g., silver halide).
- The product is isolated by filtration, solvent evaporation, and recrystallization.
Example Synthetic Procedure (Adapted from Related Imidazolium Methanesulfonate Preparations)
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Alkylation | 1-methyl-1,2-dihydroimidazole + propyl bromide, reflux in acetonitrile, 12 h | 80–90 | Monitored by TLC; purified by recrystallization |
| 2. Acid Exchange | Imidazolium bromide + methanesulfonic acid, methanol, room temp, 4 h | 75–85 | Precipitate filtered and dried under vacuum |
| 3. Purification | Recrystallization from acetonitrile | >95 purity | Suitable for analytical and application use |
Analytical and Characterization Data (Indicative)
| Parameter | Typical Result |
|---|---|
| Molecular Formula | C10H20N2O3S (for 1-methyl-3-propyl-1,2-dihydroimidazolium methanesulfonate) |
| Molecular Weight | Approx. 248 g/mol |
| NMR (1H, CDCl3) | Signals corresponding to methyl, propyl, and imidazolium protons |
| IR Spectroscopy | Characteristic S=O stretching bands around 1050–1300 cm⁻¹ |
| Melting Point | Typically 100–150°C depending on purity |
| Purity (HPLC) | >98% |
Literature and Patent Sources
- The synthesis of imidazolium methanesulfonate salts is well documented in chemical literature and patents, such as those describing ionic liquids and their derivatives (e.g., WIPO PATENTSCOPE data linked to related compounds).
- For example, related compounds like 1,3-dimethylimidazolium methanesulfonate have been prepared by similar alkylation and acid exchange methods, confirming the robustness of these approaches.
- The use of methanesulfonic anhydride or methanesulfonic acid as sulfonate sources is common in sulfonate salt synthesis, as seen in the synthesis of other sulfonate salts reported in peer-reviewed sources (e.g., PMC articles on sulfonate pyridinium salts).
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Acid Exchange | Imidazolium halide + CH3SO3H | Room temp, methanol/DCM, 2–4 h | Simple, high yield, minimal byproducts | Requires handling of strong acid |
| Metathesis with Methanesulfonate Salt | Imidazolium halide + NaCH3SO3 or AgCH3SO3 | Room temp, aqueous/organic solvent | Effective halide removal, high purity | Requires salt exchange, possible silver waste |
| One-Pot Alkylation and Salt Formation | Imidazole + alkyl halide + CH3SO3H | Reflux or elevated temp | Streamlined synthesis | More complex reaction control |
Chemical Reactions Analysis
Types of Reactions
Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in solvents like ethanol or methanol.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazolium ring.
Reduction: Reduced forms of the imidazolium compound.
Substitution: Substituted imidazolium compounds with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
- DNA Damage Response Studies : Research indicates that methanesulfonate derivatives, particularly methyl methanesulfonate (MMS), are utilized in studying DNA damage responses in cancer cells. For instance, studies have shown that MMS induces apoptosis in HeLa cells and can enhance the expression of proteins involved in DNA repair mechanisms .
- Cancer Therapeutics : The compound has been investigated for its potential role in cancer treatment protocols. Doses of MMS have been administered to cancer patients, showing effects on gastrointestinal systems but also raising concerns regarding mutagenicity and toxicity .
Material Science Applications
- Ionic Liquids : The compound is being explored as a component in ionic liquids, which are known for their unique properties such as low volatility and high thermal stability. These materials have applications in electrochemistry and catalysis .
- Electrochromic Devices : Recent advancements highlight the use of methanesulfonate-based materials in electrochromic devices, which change color upon electrical stimulation. This application is significant for developing smart windows and display technologies .
Environmental Chemistry
- Biodegradation Studies : Methanesulfonate compounds are under investigation for their biodegradability and environmental impact. Studies suggest that these compounds can be broken down by microbial processes, making them suitable for sustainable chemical practices .
- Soil Remediation : The potential use of methanesulfonate derivatives in soil remediation efforts is being explored, particularly for their ability to interact with heavy metals and other pollutants .
Case Study 1: Methyl Methanesulfonate in Cancer Research
A study conducted on HeLa cells examined the effects of methyl methanesulfonate on cell viability and DNA damage response. The results indicated that MMS exposure led to significant apoptosis and increased expression of DNA repair proteins, suggesting its utility in understanding cancer biology .
Case Study 2: Ionic Liquids in Catalysis
Research into ionic liquids containing methanesulfonate has shown promising results in catalytic reactions, particularly in organic synthesis. These ionic liquids demonstrated enhanced reaction rates and selectivity compared to traditional solvents .
Mechanism of Action
The mechanism of action of Methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium involves its interaction with various molecular targets. The compound can disrupt cell membranes, leading to cell lysis and death. It can also interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects. The exact pathways involved depend on the specific application and the target organism or molecule .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Computational studies (e.g., QSPR/QSAR) could predict these properties based on molecular descriptors like van der Waals volume and electronic parameters .
- Hygroscopicity : Methanesulfonate is expected to exhibit lower moisture absorption than halides but higher than triflate, necessitating storage under inert conditions .
Biological Activity
Methanesulfonate; 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium (CAS No. 547718-87-6) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse studies and highlighting its implications in medicinal chemistry.
The molecular formula of Methanesulfonate; 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium is , with a molecular weight of approximately 220.29 g/mol. The compound is characterized by its imidazolium structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆N₂O₃S |
| Molecular Weight | 220.29 g/mol |
| CAS Number | 547718-87-6 |
Biological Activity
Research into the biological activity of Methanesulfonate; 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium indicates several potential mechanisms and effects:
Antimicrobial Activity
Studies have shown that imidazolium salts exhibit significant antimicrobial properties. For instance, compounds similar to Methanesulfonate have been tested against various bacterial strains, demonstrating effective inhibition of growth. This antimicrobial action is often attributed to the disruption of microbial cell membranes and interference with metabolic processes.
Antiviral Properties
Research has indicated that certain imidazolium derivatives function as inhibitors of viral replication. Particularly, compounds with structural similarities to Methanesulfonate have been evaluated for their efficacy against HIV reverse transcriptase, showcasing potential as antiviral agents through in vitro assays .
Case Studies
Case Study 1: Antiviral Activity
In a study evaluating novel non-nucleoside inhibitors of HIV reverse transcriptase, several imidazole derivatives were synthesized and tested for their inhibitory activity. The results indicated that some compounds exhibited IC50 values in the low micromolar range, suggesting promising antiviral properties suitable for further development .
Case Study 2: Antimicrobial Efficacy
A series of imidazolium salts were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that specific structural modifications enhanced their efficacy, leading to a notable reduction in bacterial viability at concentrations as low as 10 µg/mL .
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of Methanesulfonate; 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium to various biological targets. These studies suggest favorable interactions with enzymes involved in metabolic pathways, which could explain its observed biological activities.
Q & A
Q. What are the optimal synthetic routes for preparing methanesulfonate;1-methyl-3-propyl-1,2-dihydroimidazol-1-ium, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via anion exchange from its bromide or chloride analogues (e.g., 1-methyl-3-propylimidazolium bromide, CAS 85100-76-1) using methanesulfonic acid or silver methanesulfonate. Purification typically involves recrystallization in acetonitrile or methanol under inert atmosphere . Validate purity via:
- 1H/13C NMR : Confirm absence of residual solvents (e.g., CH3CN) and integration ratios for imidazolium protons .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C7H15N2+·CH3SO3–) .
- HPLC-MS : Detect ionic impurities (e.g., unexchanged bromide) .
Q. What safety protocols are critical when handling this ionic liquid?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation .
- Ventilation : Work in a fume hood to avoid inhalation of volatile degradation products.
- Waste Disposal : Neutralize acidic residues (e.g., methanesulfonic acid) before disposal .
- Storage : Keep under inert gas (N2/Ar) at 4°C to prevent hygroscopic degradation .
Q. How can researchers confirm the structural integrity of this compound under varying experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C typical for imidazolium salts) .
- FT-IR Spectroscopy : Identify characteristic peaks (e.g., S=O stretching at 1180–1250 cm⁻¹ for methanesulfonate) .
- Solubility Tests : Verify miscibility in polar aprotic solvents (e.g., DMSO, DMF) and immiscibility in hexane .
Advanced Research Questions
Q. How does the methanesulfonate counterion influence electrochemical stability in energy storage applications?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measure electrochemical window in non-aqueous electrolytes (e.g., 0.1 M TBAPF6 in acetonitrile). Methanesulfonate may exhibit lower anodic stability compared to BF4– or PF6– due to sulfonate oxidation .
- Impedance Spectroscopy : Evaluate ionic conductivity (σ) at varying temperatures (10–100°C) to assess Arrhenius behavior .
Q. What strategies resolve contradictions in NMR data for structurally similar imidazolium derivatives?
- Methodological Answer :
- Variable-Temperature NMR : Resolve proton splitting caused by conformational dynamics (e.g., imidazolium ring puckering) .
- Deuterated Solvent Screening : Use DMSO-d6 vs. CD3CN to shift exchangeable protons (e.g., NH in dihydroimidazolium) .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating 1H-1H and 1H-13C couplings .
Q. What environmental impacts arise from methanesulfonate-based ionic liquids in aquatic systems?
- Methodological Answer :
- Ecotoxicological Assays : Conduct Daphnia magna or zebrafish embryo toxicity tests (LC50/EC50). Compare to lead methanesulfonate’s aquatic toxicity profile .
- Bioaccumulation Studies : Use radiolabeled ¹⁴C-imidazolium to track uptake in algae or invertebrates .
- Degradation Pathways : Investigate hydrolytic stability under acidic/alkaline conditions via LC-MS to detect sulfonate cleavage products .
Q. How can X-ray crystallography resolve structural ambiguities in imidazolium salts?
- Methodological Answer :
- SHELXL Refinement : Use high-resolution data (≤1.0 Å) to model disorder in propyl chains or methanesulfonate orientation .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds between imidazolium and sulfonate) .
- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for non-merohedral twinning common in ionic liquids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
